Methyl 2-chloronicotinate

Descripción general

Descripción

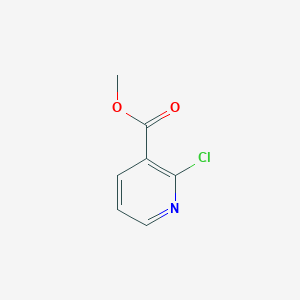

Methyl 2-chloronicotinate is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom and a methyl ester group attached to the pyridine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-chloronicotinate can be synthesized through several methods. One common method involves the esterification of 2-chloronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-chloronicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

Nucleophilic Substitution: Products include substituted pyridines.

Reduction: Products include 2-chloronicotinyl alcohol.

Hydrolysis: Products include 2-chloronicotinic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 2-chloronicotinate serves as a key intermediate in the synthesis of several pharmaceutical agents. Notably, it has been utilized in the development of anti-inflammatory and analgesic drugs. For instance, studies have shown that derivatives of this compound can lead to compounds with significant therapeutic effects, such as:

- Morniflumate : This compound, derived from this compound, exhibits gastroprotective properties and is effective against gastric lesions induced by non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid and diclofenac . Research indicates that morniflumate not only protects the gastrointestinal mucosa but also enhances the therapeutic profile of NSAIDs.

- Antitumor Agents : this compound has been linked to the synthesis of antitumor agents, with modifications leading to compounds that exhibit cytotoxicity against various cancer cell lines . The mechanism of action often depends on the specific modifications made to the core structure.

- Antiviral and Antibacterial Agents : Recent studies have highlighted the potential of this compound derivatives in combating viral and bacterial infections. The structure-activity relationship (SAR) suggests that certain modifications enhance their efficacy against specific pathogens .

Agrochemical Applications

In agrochemistry, this compound is employed as an intermediate in the synthesis of pesticides and herbicides. Its chlorinated nature provides enhanced stability and reactivity, making it suitable for developing compounds with improved bioactivity.

- Insecticides : Compounds derived from this compound have shown effectiveness as insecticides, targeting various agricultural pests while minimizing harm to beneficial organisms. This is crucial for sustainable agricultural practices.

Synthetic Applications

This compound is frequently used as a starting material in various synthetic methodologies. It participates in several reactions, including:

- Cross-Coupling Reactions : this compound can undergo palladium-catalyzed cross-coupling reactions with amines to form complex heterocyclic structures, which are valuable in medicinal chemistry . These reactions often yield high product diversity with good yields.

- Cyclization Reactions : The compound can also be involved in cyclization reactions to produce tricyclic and tetracyclic compounds, which are often bioactive and serve as scaffolds for drug development .

Spectroscopic Studies

Recent investigations into the spectroscopic properties of this compound have provided insights into its electronic structure and reactivity. Fourier-transform infrared (FTIR) and Raman spectroscopy have been employed to study its vibrational modes, which are crucial for understanding its chemical behavior .

Table: Summary of Key Applications

| Application Area | Specific Uses | Notable Compounds Derived |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory, analgesic | Morniflumate |

| Antitumor agents | Various cytotoxic derivatives | |

| Antiviral and antibacterial agents | SAR-modified derivatives | |

| Agrochemicals | Insecticides | Pesticides targeting agricultural pests |

| Synthetic Chemistry | Cross-coupling reactions | Heterocycles |

| Cyclization reactions | Tricyclic and tetracyclic compounds |

Mecanismo De Acción

The mechanism of action of methyl 2-chloronicotinate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for nicotinic receptors, modulating their activity. The presence of the chlorine atom and the ester group influences its binding affinity and selectivity for these receptors. Additionally, its chemical structure allows it to participate in various metabolic pathways, leading to the formation of active metabolites .

Comparación Con Compuestos Similares

Methyl 2-chloronicotinate can be compared with other similar compounds such as:

Methyl nicotinate: Unlike this compound, methyl nicotinate lacks the chlorine atom, which affects its reactivity and biological activity.

Methyl 2-chloropyridine-3-carboxylate: This compound is structurally similar but may have different reactivity due to variations in the position of the chlorine atom.

2-Chloronicotinic acid methyl ester: This compound is closely related but differs in its ester group, which can influence its solubility and reactivity.

This compound stands out due to its unique combination of functional groups, making it a versatile intermediate in various chemical syntheses.

Actividad Biológica

Methyl 2-chloronicotinate (C7H6ClNO2) is an important organic compound, primarily recognized for its role as a precursor in the synthesis of biologically active molecules and pharmaceuticals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by a chlorine atom and a methyl ester group attached to the pyridine ring. The presence of these functional groups significantly influences its biological activity.

- Molecular Formula : C7H6ClNO2

- Molecular Weight : 171.58 g/mol

- CAS Number : 40134-18-7

This compound primarily interacts with nicotinic acetylcholine receptors (nAChRs), acting as a ligand that modulates their activity. Its structural components allow it to influence receptor binding affinity and selectivity, which is crucial for its pharmacological effects. The compound can undergo various chemical transformations, such as nucleophilic substitution, reduction, and hydrolysis, leading to the formation of active metabolites that may exhibit biological activity in their own right .

Pharmacological Applications

- Nicotinic Receptor Modulation : this compound has been shown to affect nAChRs, which are implicated in numerous physiological processes including cognition, pain perception, and neuroprotection.

- Anti-inflammatory Properties : Research indicates that derivatives of this compound have potential anti-inflammatory effects. For example, studies on related compounds have demonstrated gastro-protective actions against lesions induced by non-steroidal anti-inflammatory drugs (NSAIDs) .

- Synthesis of Bioactive Compounds : It serves as an intermediate in synthesizing various pharmaceuticals targeting different biological pathways. For instance, it is used in developing compounds that exhibit analgesic properties .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound and its derivatives:

- Study on Gastro-protective Effects : Schiantarelli et al. (1984) demonstrated that certain derivatives of this compound exert protective effects on gastric mucosa against ethanol-induced damage, suggesting potential therapeutic applications in treating gastrointestinal disorders .

- Synthetic Pathways : A study reported the successful synthesis of a potent analgesic compound from this compound via reaction with an aniline derivative under specific conditions (160°C in ethylene glycol) . This highlights its utility in pharmaceutical synthesis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl Nicotinate | Lacks chlorine; primarily affects nAChRs | Mild vasodilatory effects |

| Methyl 2-Chloropyridine-3-Carboxylate | Similar structure but different chlorine positioning | Varies in reactivity and biological effects |

| 2-Chloronicotinic Acid Methyl Ester | Related but different ester group | Potentially different solubility properties |

Propiedades

IUPAC Name |

methyl 2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGAJZBZLONIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193161 | |

| Record name | Methyl 2-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40134-18-7 | |

| Record name | 3-Pyridinecarboxylic acid, 2-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40134-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloronicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040134187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 2-chloronicotinate in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of a chlorine atom and a methyl ester group, both susceptible to various chemical transformations. For instance, it acts as a key starting material in synthesizing benzo[g]quinolines (1-azaanthracenes) []. The chlorine atom can be readily substituted by nucleophiles, while the ester group allows for further functionalization or can be transformed into other functional groups.

Q2: How has computational chemistry been employed to study this compound?

A2: Density Functional Theory (DFT) calculations, specifically using the B3LYP method and 6-311++G (d, p) basis set, have been instrumental in understanding the structural and electronic properties of this compound []. These calculations provide valuable insights into its geometry, vibrational frequencies, HOMO-LUMO energies, and molecular interactions, such as dimer formation. Additionally, computational studies have also explored its NMR chemical shielding anisotropy (CSA) parameters [].

Q3: Can you elaborate on the spectroscopic characterization of this compound?

A3: this compound has been characterized using Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy []. These techniques provide information about the vibrational modes of the molecule, which can be correlated to its structure and bonding. The experimental spectra are often compared with theoretical spectra obtained from computational studies to confirm the accuracy of the calculations and gain a deeper understanding of the vibrational behavior of the molecule.

Q4: Are there any studies investigating the biological activity of compounds derived from this compound?

A4: Yes, research has explored the antimicrobial and anti-inflammatory activities of novel isoxazolyl pyrido[2,3-d]pyrimidine derivatives synthesized from this compound []. These studies highlight the potential of using this compound as a scaffold for developing new therapeutic agents. Additionally, other derivatives, like dipyrido[1,2-a:4',3'-d]pyrimidin-11-one and dipyrido[1,2-a:3',4'-d]pyrimidin-5-one, synthesized from this compound have shown promising bactericidal activity against Pseudomonas aeroginosa [].

Q5: What synthetic routes utilize this compound for preparing pharmaceutically relevant compounds?

A5: this compound serves as a starting material in a novel synthetic route for producing 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate in the synthesis of riociguat []. Riociguat is a medication used to treat pulmonary hypertension. This highlights the application of this compound in medicinal chemistry for developing important pharmaceutical compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.